3-(1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one
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Overview
Description
3-(1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one is a complex organic compound that features a quinazolinone core linked to a piperidine ring, which is further connected to a benzo[d]isoxazole moiety. This compound is of interest due to its potential pharmacological properties, particularly in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one typically involves multiple steps:
Formation of the Benzo[d]isoxazole Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Acetylation of Piperidine: The piperidine ring is acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Coupling Reaction: The benzo[d]isoxazole derivative is coupled with the acetylated piperidine using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Formation of Quinazolinone Core: The final step involves the formation of the quinazolinone core, which can be synthesized through the condensation of anthranilic acid derivatives with appropriate amines under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to dihydroquinazolinone derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Halogenated benzo[d]isoxazole derivatives.
Scientific Research Applications
3-(1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential as an inhibitor of specific enzymes.
Chemical Biology: It serves as a probe to study the interactions between small molecules and biological macromolecules.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to evaluate its efficacy and safety as a drug candidate.
Mechanism of Action
The mechanism of action of 3-(1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]isoxazole moiety is known to interact with the active sites of enzymes, potentially inhibiting their activity. The quinazolinone core can bind to receptor sites, modulating their function and leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
3-(1-(2-(benzo[d]thiazol-3-yl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one: Similar structure but with a benzo[d]thiazole moiety instead of benzo[d]isoxazole.
3-(1-(2-(benzo[d]oxazol-3-yl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one: Contains a benzo[d]oxazole moiety.
3-(1-(2-(benzo[d]imidazol-3-yl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one: Features a benzo[d]imidazole moiety.
Uniqueness
The uniqueness of 3-(1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one lies in its specific combination of functional groups, which confer distinct pharmacological properties. The benzo[d]isoxazole moiety is particularly effective in interacting with enzyme active sites, while the quinazolinone core provides a stable scaffold for receptor binding.
This compound’s unique structure allows for versatile interactions with biological targets, making it a valuable candidate for drug development and other scientific research applications.
Properties
IUPAC Name |
3-[1-[2-(1,2-benzoxazol-3-yl)acetyl]piperidin-3-yl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c27-21(12-19-16-7-2-4-10-20(16)29-24-19)25-11-5-6-15(13-25)26-14-23-18-9-3-1-8-17(18)22(26)28/h1-4,7-10,14-15H,5-6,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWFKTKGHGFZDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=NOC3=CC=CC=C32)N4C=NC5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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